molecular formula C8H10N2O3 B11080753 N',3-Dihydroxy-4-methoxybenzenecarboximidamide CAS No. 352330-51-9

N',3-Dihydroxy-4-methoxybenzenecarboximidamide

Cat. No.: B11080753
CAS No.: 352330-51-9
M. Wt: 182.18 g/mol
InChI Key: HFPJMJWKZLRGNZ-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, N,3-dihydroxy-4-methoxy- is a substituted aromatic compound characterized by a benzenecarboximidamide core with hydroxyl groups at the N and 3-positions and a methoxy group at the 4-position. This arrangement of substituents confers distinct electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions.

Properties

CAS No.

352330-51-9

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

N',3-dihydroxy-4-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H10N2O3/c1-13-7-3-2-5(4-6(7)11)8(9)10-12/h2-4,11-12H,1H3,(H2,9,10)

InChI Key

HFPJMJWKZLRGNZ-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N\O)/N)O

Canonical SMILES

COC1=C(C=C(C=C1)C(=NO)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,3-Dihydroxy-4-methoxybenzenecarboximidamide typically involves the reaction of 3,4-dihydroxybenzoic acid with methoxyamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboximidamide group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of N’,3-Dihydroxy-4-methoxybenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N’,3-Dihydroxy-4-methoxybenzenecarboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboximidamide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or specific acids or bases to facilitate the reaction.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

N’,3-Dihydroxy-4-methoxybenzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’,3-Dihydroxy-4-methoxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of benzenecarboximidamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Features/Biological Activities Reference
Benzenecarboximidamide, N-hydroxy-4-nitro- N-hydroxy, 4-nitro - Nitro group enhances electrophilicity; potential mutagenicity
Benzenecarboximidamide, 4,4’-methylenebis Methylene bridge between two rings - Unique bridging structure improves thermal stability; used in polymer chemistry
Benzenecarboximidamide, 4-chloro-N-[(4-methoxybenzoyl)oxy]- 4-chloro, 4-methoxybenzoyloxy - Chlorine increases lipophilicity; methoxybenzoyl enhances enzyme inhibition
Benzenecarboximidamide, N-acetyl-4-methoxy- N-acetyl, 4-methoxy - Acetyl group reduces polarity; shows enhanced antioxidant activity
Target Compound : N,3-dihydroxy-4-methoxy- N-hydroxy, 3-hydroxy, 4-methoxy - Dual hydroxyl groups may improve solubility and metal chelation; methoxy modulates electronic effects

Physicochemical Properties

Table 2: Physicochemical Comparison
Property N,3-dihydroxy-4-methoxy- (Inferred) N-hydroxy-4-nitro- 4,4’-methylenebis
LogP ~1.2 (moderate lipophilicity) 0.8 2.5
Water Solubility High (due to hydroxyls) Low Very low
pKa ~8.5 (imidamide), ~10.5 (phenolic) 7.2 (imidamide) 9.0 (imidamide)

Unique Attributes of N,3-dihydroxy-4-methoxy- Benzenecarboximidamide

  • Metal Chelation Potential: The vicinal hydroxyl groups at N and 3-positions may enable chelation of metal ions (e.g., Fe³⁺, Cu²⁺), a feature absent in analogues like 4-nitro or methylene-bridged derivatives .
  • Synthetic Versatility : The methoxy group can be selectively demethylated to generate reactive intermediates, offering pathways for further functionalization—unlike rigidly substituted analogues .

Biological Activity

Benzenecarboximidamide, N,3-dihydroxy-4-methoxy- is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for Benzenecarboximidamide, N,3-dihydroxy-4-methoxy- is C15H14N2O2C_{15}H_{14}N_{2}O_{2}. Its structure includes functional groups that may contribute to its biological activity, particularly the methoxy and hydroxyl groups which can influence interactions with biological targets.

  • Inhibition of Cell Migration and Invasion : Compounds with similar structures have been shown to inhibit the migration and invasion of cancer cells. This is often assessed using scratch assays and Boyden chamber assays, which measure the ability of cells to move and invade through a membrane barrier.
  • Regulation of Protein Expression : Studies indicate that these compounds can downregulate proteins associated with metastasis, such as integrins and matrix metalloproteinases (MMPs). This regulation is crucial in preventing cancer cell spread.
  • Cytotoxicity : The cytotoxic effects of related compounds have been quantified using assays like CCK-8, revealing concentration-dependent suppression of cancer cell viability.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSuppresses proliferation and migration in HCC cells
EMT ModulationDownregulates vimentin and MMP9
CytotoxicityIC50 values indicate significant cytotoxic effects

Case Studies

While direct case studies on Benzenecarboximidamide, N,3-dihydroxy-4-methoxy- are scarce, related compounds have been extensively studied:

  • Study on Benzofuran Derivatives : A study demonstrated that a benzofuran derivative significantly inhibited Huh7 cell migration at non-cytotoxic concentrations. The compound altered the actin cytoskeleton, reducing motility and promoting a more epithelial-like phenotype in aggressive cancer cells .

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